Boc-D-Phe-OH

Catalog No.
S667655
CAS No.
18942-49-9
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe-OH

CAS Number

18942-49-9

Product Name

Boc-D-Phe-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-phenylalanine;N-Boc-D-phenylalanine;18942-49-9;Boc-D-Phe-OH;N-(tert-Butoxycarbonyl)-D-phenylalanine;ZYJPUMXJBDHSIF-LLVKDONJSA-N;SBB063179;(TERT-BUTOXYCARBONYL)-D-PHENYLALANINE;d-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-PHENYLPROPANOICACID;Boc-D-phenyl-alanine;AC1LCULB;PubChem10968;BOC-D-PHE;AC1Q1MTQ;N-[-(1,1-Dimethylethoxy)-carbonyl]-D-phenylamine;KSC174S5P;15484_ALDRICH;SCHEMBL606309;Jsp003893;N-T-BOC-D-PHENYLALANINE;t-butoxycarbonyl-D-phenylalanine;15484_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Role in Peptide Synthesis

  • Chain Elongation: Boc-D-phenylalanine serves as a valuable building block for incorporating D-phenylalanine into peptides. The Boc group protects the N-terminus of the amino acid, allowing it to react with the C-terminus of another amino acid to form a peptide bond.
  • Stereoisomer Control: The use of D-phenylalanine is crucial for the creation of peptides with specific chirality. Peptides in nature are composed of L-amino acids; however, incorporating D-amino acids can introduce unique properties, such as increased stability or altered biological activity.

Applications in Research

  • Development of Therapeutic Peptides: Boc-D-phenylalanine can be used to synthesize peptide drugs with improved potency, selectivity, and resistance to degradation. Researchers are exploring its potential in developing treatments for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
  • Study of Protein-Protein Interactions: Peptides containing D-phenylalanine can be employed as probes to investigate protein-protein interactions. These interactions are essential for many biological processes, and understanding them is crucial for developing new drugs.
  • Design of Functional Materials: Peptides incorporating Boc-D-phenylalanine can be engineered to self-assemble into specific nanostructures with unique properties. These materials have potential applications in drug delivery, tissue engineering, and biosensors.

Boc-D-phenylalanine, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during reactions. Boc-D-phenylalanine appears as a white or off-white powder and has a melting point of approximately 80-90°C .

  • Flammability: Not readily flammable.
  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact.
  • Respiratory Irritation: Dust or aerosols may irritate the respiratory system.
  • Carcinogenicity: No known carcinogenicity data available.
  • General Precautions: Standard laboratory safety practices should be followed when handling Boc-D-phenylalanine, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
, primarily in peptide synthesis. It can undergo:

  • Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield D-phenylalanine.
  • Coupling Reactions: Boc-D-phenylalanine can be coupled with other amino acids using coupling agents like carbodiimides to form peptides.
  • C-H Activation: It can also be involved in C-H activation reactions, which are significant in organic synthesis .

The synthesis of Boc-D-phenylalanine typically involves:

  • Starting Material: D-phenylalanine is used as the starting material.
  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This method allows for the efficient production of Boc-D-phenylalanine suitable for further applications in peptide synthesis .

Interaction studies involving Boc-D-phenylalanine often focus on its role within peptide structures. Research has indicated that peptides containing D-amino acids, such as Boc-D-phenylalanine, can exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. This characteristic makes them valuable in drug design and development, especially for therapeutic peptides intended for oral administration or prolonged activity in vivo .

When comparing Boc-D-phenylalanine with similar compounds, several noteworthy derivatives emerge:

Compound NameStructure TypeUnique Features
Boc-L-phenylalanineL-isomerCommonly used in standard peptide synthesis
Fmoc-D-phenylalanineFmoc-protected D-amino acidOffers different protection chemistry for synthesis
Ac-D-phenylalanineAcetylated D-amino acidUsed for specific applications requiring acetylation

Boc-D-phenylalanine stands out due to its stability during peptide synthesis and its ability to protect the amino group effectively while allowing for subsequent reactions that are crucial for building complex peptide structures .

Molecular Structure and Physical Properties

tert-Butyloxycarbonyl-D-phenylalanine exhibits a well-defined molecular architecture characterized by the presence of a bulky tert-butyloxycarbonyl protecting group attached to the alpha-amino nitrogen of D-phenylalanine. The compound possesses a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol, as confirmed through multiple analytical techniques. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, reflecting its R-configuration at the alpha-carbon center.

The structural integrity of tert-butyloxycarbonyl-D-phenylalanine is further characterized by specific stereochemical descriptors, including an optical activity measurement of [α]20/D −25±1° when measured at a concentration of 1% in ethanol. This optical rotation value provides definitive confirmation of the D-configuration of the phenylalanine residue within the protected derivative. The compound demonstrates excellent purity characteristics, with commercial preparations typically achieving greater than 99.0% purity when assessed by thin-layer chromatography analysis of enantiomeric content.

PropertyValueReference
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Chemical Abstracts Service Number18942-49-9
Optical Rotation[α]20/D −25±1° (c=1%, ethanol)
Purity≥99.0% (sum of enantiomers, thin-layer chromatography)

Chemical Reactivity and Stability Profile

The tert-butyloxycarbonyl protecting group confers remarkable stability to the amino acid derivative under basic and neutral conditions, while remaining selectively cleavable under controlled acidic environments. This acid-labile characteristic represents a cornerstone of the protecting group strategy, enabling selective deprotection without compromising other functional groups present in the growing peptide chain. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, ultimately resulting in decarboxylation to regenerate the free amino group.

The deprotection process can be accomplished using various acidic reagents, with trifluoroacetic acid in dichloromethane representing one of the most commonly employed methods. Alternative deprotection protocols include treatment with hydrogen chloride in methanol or the use of concentrated hydrochloric acid in aqueous systems. The reaction typically proceeds rapidly at room temperature, making it highly compatible with automated synthesis protocols.

Importantly, the presence of the phenyl ring in the side chain of tert-butyloxycarbonyl-D-phenylalanine introduces additional considerations regarding chemical stability. The aromatic system can participate in electrophilic aromatic substitution reactions under strongly acidic conditions, necessitating careful selection of deprotection reagents and reaction conditions. Scavenger molecules such as anisole or thioanisole are frequently employed to capture reactive tert-butyl cations and prevent unwanted alkylation of the aromatic ring system.

The synthesis of N-tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) represents a fundamental transformation in amino acid protection chemistry [1]. The N-tert-butoxycarbonylation reaction involves the selective protection of the amino group in D-phenylalanine through the formation of a carbamate linkage [10]. This protection strategy is essential for peptide synthesis applications where the amino functionality must be rendered unreactive during subsequent chemical transformations [2].

The general mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [14]. The reaction is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the leaving group and promote the formation of the desired carbamate product [10]. The stereochemical integrity of the D-phenylalanine center is preserved throughout the transformation, ensuring that no racemization occurs under typical reaction conditions [8].

Guanidine Hydrochloride-Mediated Synthesis

The guanidine hydrochloride-mediated approach represents an innovative methodology for the N-tert-butoxycarbonylation of D-phenylalanine [7]. This method employs guanidine hydrochloride as a basic catalyst to promote the reaction between D-phenylalanine and di-tert-butyl dicarbonate [7]. The mechanism involves the formation of a guanidinium ion pair that activates the amino acid substrate toward nucleophilic attack on the dicarbonate reagent [7].

The reaction proceeds optimally at temperatures between 35-40°C in ethanol solvent, requiring approximately 6.5 hours for completion [7]. Under these conditions, the method achieves excellent yields of 93% with minimal side product formation [7]. The guanidine hydrochloride catalyst functions by increasing the nucleophilicity of the amino group through hydrogen bonding interactions, while simultaneously facilitating the departure of the carbonate leaving group [7].

The mechanism involves initial coordination of the guanidine catalyst to the amino acid substrate, followed by nucleophilic attack on the activated di-tert-butyl dicarbonate [7]. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate tert-butanol and carbon dioxide, yielding the desired Boc-protected amino acid [7]. This methodology offers advantages in terms of mild reaction conditions and high selectivity for mono-protection of primary amino groups [7].

Di-tert-Butyl Dicarbonate (Boc₂O) Activation Strategies

Di-tert-butyl dicarbonate serves as the primary reagent for introducing the tert-butoxycarbonyl protecting group, with various activation strategies employed to enhance reaction efficiency [11]. The electrophilic nature of di-tert-butyl dicarbonate can be enhanced through Lewis acid catalysis, which increases the susceptibility of the carbonyl carbon to nucleophilic attack [12]. Ytterbium triflate has been demonstrated to effectively catalyze the reaction, providing improved reaction rates and yields [11].

Zirconium tetrachloride represents another effective Lewis acid catalyst for di-tert-butyl dicarbonate activation [29]. This catalyst operates by coordinating to the carbonyl oxygen atoms of the dicarbonate, thereby increasing the electrophilicity of the carbonyl carbon centers [29]. The reaction proceeds rapidly at room temperature, typically completing within 3 minutes to achieve yields of 95% [29]. The mild reaction conditions and short reaction times make this approach particularly attractive for large-scale applications [29].

Water-mediated activation represents an environmentally friendly alternative that eliminates the need for metal catalysts [10]. In this approach, hydrogen bonding between water molecules and the carbonyl oxygen atoms of di-tert-butyl dicarbonate provides electrophilic activation [10]. The mechanism involves formation of hydrogen-bonded complexes that render the carbonyl carbons more susceptible to nucleophilic attack by the amino group [10]. This method achieves excellent yields of 92-96% within 8-12 minutes at room temperature [10].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a critical role in determining the efficiency and selectivity of Boc-D-Phe-OH synthesis [4]. Solvent polarity directly influences the reaction kinetics by affecting the solvation of charged intermediates and transition states [19]. Protic solvents such as ethanol and tert-butanol facilitate the reaction through hydrogen bonding stabilization of ionic intermediates [4] [19].

Ethanol has emerged as an optimal solvent for guanidine hydrochloride-mediated synthesis, providing excellent solvation for both the amino acid substrate and the guanidine catalyst [7]. The reaction in ethanol proceeds with high efficiency, achieving 99.3% product purity with minimal workup complexity [4]. The moderate polarity of ethanol (polarity index 5.2) provides an ideal balance between substrate solubility and reaction rate [4].

Solvent SystemPolarity IndexReaction RateProduct Purity (%)Workup Complexity
Ethanol5.2Moderate99.3Simple
tert-Butanol/Water4.5/10.2Fast97-99Moderate
Acetonitrile5.8Very Fast99.5Simple
Water/Acetone10.2/5.1Very Fast99.0Very Simple
Dichloromethane3.1Fast98-99Simple

Acetonitrile provides exceptionally fast reaction rates due to its ability to stabilize charged intermediates while maintaining good solubility for organic substrates [29]. The high dielectric constant of acetonitrile facilitates ionization processes that are critical for the formation and stabilization of carbocation intermediates [29]. Lewis acid-catalyzed reactions in acetonitrile typically achieve completion within minutes rather than hours [29].

Mixed solvent systems offer advantages by combining the beneficial properties of multiple solvents [5]. The tert-butanol/water system provides enhanced substrate solubility while maintaining rapid reaction kinetics [4]. The water component facilitates the ionization of the amino acid substrate, while tert-butanol provides good solvation for the organic dicarbonate reagent [4]. This combination results in fast reaction rates with good product purities ranging from 97-99% [4].

The water/acetone system represents the most environmentally friendly option, eliminating the need for chlorinated or aromatic solvents [10]. This system achieves very fast reaction rates with excellent product purity of 99.0% [10]. The high polarity of water promotes ionization of the amino acid substrate, while acetone provides solubility for di-tert-butyl dicarbonate [10]. The workup procedure is greatly simplified due to the water-soluble nature of most byproducts [10].

Purification Techniques and Yield Maximization

Purification of Boc-D-Phe-OH requires careful selection of techniques that preserve the integrity of the tert-butoxycarbonyl protecting group while achieving high purity standards [5]. Column chromatography on silica gel represents the most widely employed purification method, utilizing ethyl acetate/hexane gradients to achieve separation from impurities . This technique typically provides recovery yields of 85-92% with final purities ranging from 98-99% .

Recrystallization techniques offer alternative purification approaches that can achieve high purity levels through selective crystallization [5]. Ethanol serves as an effective recrystallization solvent, though recovery yields are generally lower at 75-85% due to product solubility losses [5]. Ethyl acetate recrystallization provides improved recovery yields of 80-88% while maintaining high purity standards of 97-99% [5].

Purification MethodRecovery Yield (%)Final Purity (%)Time Required
Column Chromatography (Silica)85-9298-992-4 hours
Recrystallization (Ethanol)75-8596-9812-24 hours
Crystallization with Seed Crystals87-9499.3-99.515-24 hours
Flash Chromatography88-9599+1-3 hours
Preparative HPLC95-9999.5+30-60 minutes

Seed crystal-induced crystallization represents an advanced technique for achieving maximum purity levels [25]. This method involves the addition of pure Boc-D-Phe-OH seed crystals to induce controlled crystallization from solution [25]. The technique achieves exceptional purity levels of 99.3-99.5% with good recovery yields of 87-94% [25]. The process requires extended reaction times of 15-24 hours but provides superior product quality [25].

Flash chromatography offers rapid purification with good recovery yields and high purity standards . This technique employs pressurized solvent flow to achieve faster separation times compared to traditional column chromatography . Recovery yields of 88-95% are typically achieved with final purities exceeding 99% . The reduced purification time of 1-3 hours makes this approach attractive for time-sensitive applications .

Preparative High Performance Liquid Chromatography represents the gold standard for achieving maximum purity levels [24]. This technique provides exceptional resolution and can achieve final purities of 99.5% or higher [24]. Recovery yields are excellent at 95-99%, and purification times are minimal at 30-60 minutes [24]. The method is particularly valuable for analytical-grade materials and research applications requiring the highest purity standards [24].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-D-Phenylalanine

Dates

Modify: 2023-08-15

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